Aqueous Solubility and Salt Form Advantage Over Free Base
The hydrochloride salt of 3-[(3-aminophenyl)formamido]propanamide exhibits markedly improved aqueous solubility compared to its free base counterpart (C₁₀H₁₃N₃O₂, MW 207.23) . While quantitative solubility data for this specific compound is not published in peer-reviewed literature, the presence of the chloride counterion is universally recognized to enhance water solubility for amine-containing small molecules through ionic interactions [1]. The free base is expected to have lower aqueous solubility and different dissolution kinetics, making the hydrochloride salt the preferred form for reproducible preparation of stock solutions in aqueous buffers or cell culture media. This differential is supported by vendor descriptions of the hydrochloride as a 'white crystalline powder that is soluble in water' .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; reported soluble in water (qualitative) |
| Comparator Or Baseline | Free base (C₁₀H₁₃N₃O₂); solubility not specified |
| Quantified Difference | Not quantified; class-level inference of enhanced solubility due to salt formation [1] |
| Conditions | Aqueous media; room temperature |
Why This Matters
The hydrochloride salt ensures reliable dissolution in aqueous experimental workflows, reducing variability in biological assays compared to the less soluble free base.
- [1] Bastin RJ, Bowker MJ, Slater BJ. Salt selection and optimisation procedures for pharmaceutical new chemical entities. Org Process Res Dev. 2000;4(5):427-435. doi:10.1021/op000018u View Source
